N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
Acetamide, N-(4-methylphenyl)- , is a chemical compound with the molecular formula C9H11NO. It appears as colorless needle-shaped crystals and has a melting point of 153°C. The compound is slightly soluble in water but dissolves in alcohols, ethers, ethyl acetate, and hot water .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves the condensation of 4-methylaniline (p-toluidine) with salicylic acid followed by sulfonation. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic steps, optimized for yield and efficiency.
Chemical Reactions Analysis
N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substituents on the benzoxazole ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide finds applications in:
Medicine: It could be a potential drug candidate due to its structural features.
Chemical Research: Used as a building block in organic synthesis.
Industry: May have applications in dye synthesis or other chemical processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting biological processes.
Comparison with Similar Compounds
While N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique, similar compounds include benzamides and other sulfonamides. These compounds share structural motifs but differ in substituents and properties .
Properties
Molecular Formula |
C14H12N2O4S |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-9-2-4-10(5-3-9)16-21(18,19)11-6-7-12-13(8-11)20-14(17)15-12/h2-8,16H,1H3,(H,15,17) |
InChI Key |
RVIXBDHYSKFKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
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